molecular formula C19H21NO4 B284244 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate

2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate

Cat. No. B284244
M. Wt: 327.4 g/mol
InChI Key: JARDZHOORVRUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate, also known as DABCOE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DABCOE is a derivative of benzoic acid and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of various organic compounds, including fluorescent dyes, polymers, and pharmaceuticals. 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate has also been studied for its potential use in the development of new materials for electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate is not well understood, but it is believed to act as a nucleophile in various reactions. 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate has been shown to react with various electrophiles, including alkyl halides and acyl chlorides. The reaction proceeds through the formation of an iminium intermediate, which is then reduced to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate are not well studied, but it is believed to have low toxicity and low environmental impact. 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate has been shown to be stable under various conditions, making it a useful compound for various applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate in lab experiments include its high yield, low toxicity, and stability under various conditions. However, the limitations of using 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate include its limited solubility in water and its potential reactivity with various substances.

Future Directions

There are numerous future directions for the study of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate. One potential area of research is the development of new materials for electronic and optoelectronic devices using 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate as a precursor. Another potential area of research is the synthesis of new organic compounds using 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate as a building block. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate.

Synthesis Methods

The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate involves the reaction between 2,5-dimethylaniline and ethyl 4-ethoxybenzoate in the presence of a catalyst. The reaction proceeds through the formation of an iminium intermediate, which is then reduced to form 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate. The yield of 2-(2,5-Dimethylanilino)-2-oxoethyl 4-ethoxybenzoate is typically high, making it a cost-effective method for synthesizing the compound.

properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 4-ethoxybenzoate

InChI

InChI=1S/C19H21NO4/c1-4-23-16-9-7-15(8-10-16)19(22)24-12-18(21)20-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,21)

InChI Key

JARDZHOORVRUNZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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